8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
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Overview
Description
8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dioxolo ring fused to an isoquinoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the bromine atom and the methoxy group. The dioxolo ring is then fused to the isoquinoline core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the bromine atom .
Scientific Research Applications
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
Actinodaphnine: An organic heteropentacyclic compound with antifungal and antibacterial activities.
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline: A structurally similar compound with potential bioactivities.
Uniqueness
8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
CAS No. |
58471-16-2 |
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Molecular Formula |
C11H8BrNO4 |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
8-bromo-4-methoxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C11H8BrNO4/c1-15-10-8-5(6(12)3-13-11(8)14)2-7-9(10)17-4-16-7/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
NYISBYZUGKUHAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)C(=CNC2=O)Br |
Origin of Product |
United States |
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